2,4-Dinitrophenol
Overview
Description
2,4-Dinitrophenol is an organic compound with the chemical formula C6H4N2O5. It is a yellow, crystalline solid with a sweet, musty odor. Historically, it has been used in the manufacturing of explosives, pesticides, and herbicides. In humans, it acts as a mitochondrial uncoupler, leading to rapid loss of adenosine triphosphate as heat, which can cause uncontrolled hyperthermia and even death in cases of overdose .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dinitrophenol can be synthesized through several methods:
Nitration of Phenol: This involves the nitration of phenol using nitric acid, which produces 2-nitrophenol and 4-nitrophenol.
Hydrolysis of 2,4-Dinitrochlorobenzene: This method involves the hydrolysis of 2,4-dinitrochlorobenzene using sodium hydroxide.
Industrial Production Methods
The industrial production of this compound typically follows the hydrolysis of 2,4-dinitrochlorobenzene method due to its simplicity and cost-effectiveness. The process involves heating the reactants to specific temperatures and maintaining controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
2,4-Dinitrophenol undergoes various chemical reactions, including:
Reduction: It can be reduced to 2-amino-4-nitrophenol using reducing agents like sodium sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Condensation: It reacts with hydrazine to form 2,4-dinitrophenylhydrazine, a reagent used in qualitative organic analysis.
Common reagents used in these reactions include sodium sulfide for reduction and hydrazine for condensation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dinitrophenol has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organic compounds and in the study of oxidative phosphorylation.
Biology: It is used to study mitochondrial function and energy metabolism due to its uncoupling properties.
Mechanism of Action
2,4-Dinitrophenol exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to the dissipation of energy as heat instead of being used for adenosine triphosphate synthesis. This results in increased metabolic rate and energy expenditure .
Comparison with Similar Compounds
2,4-Dinitrophenol is part of the dinitrophenol family, which includes compounds like 2,4-dinitro-o-cresol, dinoseb, and dinoterb. These compounds share similar chemical structures and properties but differ in their specific applications and toxicity levels. For example, 2,4-dinitro-o-cresol is used as a herbicide, while dinoseb is used as an insecticide .
This compound is unique due to its potent uncoupling effect on oxidative phosphorylation, which has made it a subject of interest in metabolic research despite its high toxicity.
Properties
IUPAC Name |
2,4-dinitrophenol | |
---|---|---|
Source | PubChem | |
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InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJCMHMOXMLKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5, Array | |
Record name | 2,4-DINITROPHENOL | |
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DSSTOX Substance ID |
DTXSID0020523 | |
Record name | 2,4-Dinitrophenol | |
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Molecular Weight |
184.11 g/mol | |
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Physical Description |
2,4-dinitrophenol appears as solid yellow crystals. Explosive when dry or with less than 15% water. The primary hazard is from blast of an instantaneous explosion and not flying projectiles and fragments. slightly soluble in water and soluble in ether and solutions of sodium or potassium hydroxide., Liquid, Yellow crystals with a sweet, musty odor; [CHRIS], CRYSTALS WITH CHARACTERISTIC ODOUR. | |
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Record name | Phenol, 2,4-dinitro- | |
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Boiling Point |
Sublimes (when carefully heated) (NTP, 1992), Sublimes | |
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Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, methanol, Solubility at 15 °C (g/100 g solution): ethyl acetate 15.55; acetone 35.90; chloroform 5.39; pyridine 20.08; carbon tetrachloride 0.423; toluene 6.36, Soluble in aqueous alkaline solutions, In water, 5,600 mg/L at 18 °C; 43,000 mg/L at 100 °C, In water, 2,790 mg/L at 20 °C, Solubility in water, g/l: 6 (poor) | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
1.68 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.683 g/cu cm at 24 °C, Relative density (water = 1): 1.68 | |
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Vapor Density |
6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air = 1), Relative vapor density (air = 1): 6.36 | |
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Vapor Pressure |
0.00039 [mmHg], 3.9X10-4 mm Hg at 20 °C | |
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Mechanism of Action |
2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result, The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation., Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases., Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases., For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page. | |
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Color/Form |
Pale yellow platelets or leaflets from water, Yellowish to yellow orthorhombic crystals | |
CAS No. |
51-28-5, 1326-82-5 | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13SKS21MN | |
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Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4-Dinitrophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
234 to 237 °F (NTP, 1992), 114.8 °C, 112 °C | |
Record name | 2,4-DINITROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8574 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-Dinitrophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2,4-Dinitrophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/529 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DINITROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0464 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.